molecular formula C18H17ClN2O2 B304456 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE

3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B304456
M. Wt: 328.8 g/mol
InChI Key: MHZNFDOUAHZSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is a synthetic organic compound with the molecular formula C18H17ClN2O2. This compound is characterized by the presence of a chlorobenzyl group, a methylphenyl group, and a pyrrolidinedione core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE typically involves the reaction of 3-chlorobenzylamine with 1-(4-methylphenyl)-2,5-pyrrolidinedione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17ClN2O2/c1-12-5-7-15(8-6-12)21-17(22)10-16(18(21)23)20-11-13-3-2-4-14(19)9-13/h2-9,16,20H,10-11H2,1H3

InChI Key

MHZNFDOUAHZSJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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